N-(cyclopropylmethyl)-2-phenoxyacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C12H15NO2/c14-12(13-8-10-6-7-10)9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) |
InChI Key |
SDKJUPJRJSLHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis and Characterization
While a specific, documented synthesis for N-(cyclopropylmethyl)-2-phenoxyacetamide is not widely reported, a plausible synthetic route can be inferred from established methods for amide bond formation. A common approach would involve the reaction of a phenoxyacetyl derivative with cyclopropylmethanamine.
A general synthetic approach could involve the reaction of 2-phenoxyacetyl chloride with cyclopropylmethanamine in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, coupling reagents common in peptide synthesis could be employed to facilitate the reaction between 2-phenoxyacetic acid and cyclopropylmethanamine.
Characterization of the synthesized this compound would rely on a suite of spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the phenoxy group, the methylene (B1212753) protons of the acetamide (B32628) and cyclopropylmethyl groups, and the methine and methylene protons of the cyclopropyl (B3062369) ring.
¹³C NMR spectroscopy would provide signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the cyclopropylmethyl group.
Structure Activity Relationship Sar and Rational Design
Anticonvulsant Activity
Numerous studies have demonstrated the anticonvulsant potential of various N-substituted acetamide (B32628) and cyclopropane (B1198618) derivatives. For instance, certain aromatic tetramethylcyclopropanecarboxamide derivatives have shown significant activity in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov The structural similarities suggest that N-(cyclopropylmethyl)-2-phenoxyacetamide could be a candidate for investigation as a novel anticonvulsant agent.
Analgesic Research
The acetamide scaffold is a well-established pharmacophore in the design of analgesic agents. tandfonline.comrjptonline.org Research on various N-(substituted phenyl)-acetamide derivatives has revealed potent analgesic activity in preclinical models. rjptonline.org These findings support the hypothesis that this compound may possess analgesic properties worthy of further investigation.
Molecular Targets and Biological Mechanisms of Action
Potential in Neuroscience Research
Compounds that activate the TrkB signaling pathway are of significant interest for their potential therapeutic effects in neurodegenerative diseases and psychiatric disorders. Research could explore the efficacy of N-(cyclopropylmethyl)-2-phenoxyacetamide in models of:
Neurodegenerative Diseases: Such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, where neuronal loss is a key pathological feature. mdpi.com
Depression and Anxiety: The BDNF/TrkB pathway is known to be dysregulated in these conditions, and TrkB agonists may offer novel antidepressant and anxiolytic effects.
Stroke and Traumatic Brain Injury: By promoting neuronal survival and plasticity, this compound could be investigated for its neuroprotective and restorative effects following acute brain injury.
Analogues and Structure Activity Relationship Sar
The structure-activity relationship (SAR) for this class of compounds provides insights into how modifications to the chemical structure can affect biological activity. For related 2-phenoxyacetamide (B1293517) derivatives, SAR studies have revealed several key features:
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenoxy ring can significantly influence activity. Electron-withdrawing groups, for example, have been shown to be important for the anticonvulsant activity in some series of compounds. nih.gov
The Amide Linker: The amide group is often a crucial pharmacophore for biological activity, participating in hydrogen bonding with target receptors.
The N-substituent: The nature of the substituent on the amide nitrogen also plays a critical role. The cyclopropylmethyl group in the title compound is a relatively small and lipophilic group, which may influence its binding affinity and pharmacokinetic properties.
Further research is needed to delineate the specific SAR for N-(cyclopropylmethyl)-2-phenoxyacetamide and its analogues to optimize its potential therapeutic effects.
Research Applications
Given the structural motifs present in N-(cyclopropylmethyl)-2-phenoxyacetamide, it holds potential for various research applications.
Future Directions and Research Horizons
Potential of N-(cyclopropylmethyl)-2-phenoxyacetamide as a Privileged Scaffold for Drug Discovery
The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. The this compound core possesses several characteristics that position it as a potentially valuable privileged scaffold. The presence of the phenoxy group is a well-established feature in many approved drugs, often contributing to crucial interactions with biological targets. Furthermore, the cyclopropylmethylamine moiety offers a unique three-dimensional structure that can be exploited for specific receptor binding.
The utility of privileged scaffolds lies in their ability to accelerate the drug discovery process, particularly during the hit-to-lead optimization phase. By starting with a scaffold that is known to have favorable properties, medicinal chemists can focus on fine-tuning substituents to enhance potency, selectivity, and pharmacokinetic profiles. The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, a related structure, has already been identified as a privileged scaffold for designing drugs targeting the central nervous system (CNS). nih.gov This precedent suggests that the this compound framework could be similarly advantageous for developing novel therapeutics.
The strategic functionalization of this scaffold can lead to the creation of large and diverse chemical libraries. These libraries can then be screened against a wide array of biological targets to identify novel hit compounds for various diseases.
Exploration of Novel Therapeutic Modalities and Disease Areas
While initial research into phenoxyacetamide derivatives has shown promise in areas like cancer, inflammation, and infectious diseases, the therapeutic potential of this compound and its analogs is likely much broader. Future research should aim to systematically explore the activity of these compounds in a wider range of disease models.
For instance, the structural motifs present in this compound suggest potential applications in neurology. Monoamine oxidase (MAO) inhibitors, which are used to treat depression and Parkinson's disease, often contain structures with similarities to this scaffold. Quantitative structure-activity relationship (QSAR) studies on phenoxyacetamide analogues have already identified key molecular features for potent and selective MAO inhibition. researchgate.net
Furthermore, the diverse biological activities reported for phenoxyacetamide derivatives, including anti-inflammatory, antioxidant, anticonvulsant, and antimicrobial effects, underscore the need for broader screening efforts. nih.gov By testing libraries of this compound analogs against a diverse panel of biological assays, researchers may uncover unexpected therapeutic applications.
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale | Key Molecular Targets (Potential) |
| Neurology | Structural similarities to known CNS-active compounds. | Monoamine Oxidases (MAO-A, MAO-B), G protein-coupled receptors (GPCRs), Transporters. nih.govresearchgate.net |
| Oncology | Antiproliferative activity observed in related phenoxyacetamide and cyclopropane (B1198618) carboxamide derivatives. nih.govnih.gov | Various kinases, signaling pathway proteins. |
| Inflammatory Diseases | Anti-inflammatory activity reported for phenoxyacetamide analogs. nih.gov | Cyclooxygenases (COX-1, COX-2). nih.gov |
| Infectious Diseases | Antimicrobial and antifungal properties are known for this class of compounds. nih.gov | Bacterial and fungal enzymes, cell wall components. |
Integration of Artificial Intelligence and Machine Learning in Chemical Space Exploration
Generative ML models can be trained on existing chemical data to design novel molecules with desired properties. nih.gov These models can learn the underlying relationships between chemical structure and biological activity, allowing them to propose new this compound analogs that are predicted to be highly potent and selective for a specific target. This de novo drug design approach can significantly accelerate the discovery of promising new drug candidates. nih.gov
Furthermore, ML algorithms can be used to develop predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. By integrating these predictions early in the design process, researchers can prioritize the synthesis of compounds with a higher likelihood of success in later stages of drug development. The use of AI agents and active learning workflows can further automate and optimize the experimental process, guiding researchers toward the most informative experiments to perform next. liverpool.ac.ukpurdue.edu
Emerging Challenges and Opportunities in the Academic Research of Phenoxyacetamide Analogues
Academic research plays a crucial role in the early stages of drug discovery, often laying the groundwork for future pharmaceutical development. researchgate.net For phenoxyacetamide analogues, several challenges and opportunities exist within the academic setting.
One of the primary challenges is the need for interdisciplinary collaboration. The successful development of novel therapeutics requires expertise in synthetic chemistry, pharmacology, computational modeling, and biology. Academic institutions are well-positioned to foster these collaborations, bringing together researchers from different fields to tackle complex scientific problems.
Another challenge is the significant time and cost associated with drug development. researchgate.net However, this also presents an opportunity for academia to focus on innovative, cost-effective approaches. The development and application of open-source AI and ML tools for drug discovery is one such area where academic researchers can make a significant contribution.
Furthermore, academic labs can focus on exploring high-risk, high-reward therapeutic areas that may be overlooked by the pharmaceutical industry. By investigating the potential of this compound and its analogs in rare and neglected diseases, academic research can address unmet medical needs. The exploration of novel biological targets and mechanisms of action for this class of compounds is another area ripe for academic inquiry.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(cyclopropylmethyl)-2-phenoxyacetamide, and how can reaction yields be improved?
- Answer : Synthesis of N-(cyclopropylmethyl) derivatives often involves multi-step reactions with careful reagent selection. For example, in analogous syntheses, cyclopropylmethyl groups are introduced via nucleophilic substitution or condensation reactions. Evidence from a patent ( ) highlights the use of sodium hydroxide and triethylamine to achieve high yields (85–95%) in similar acetamide syntheses. To optimize yields, consider:
- Reagent stoichiometry : Excess reagents (e.g., triethylamine) can drive reactions to completion.
- Purification methods : Thin-layer chromatography (TLC) and column chromatography are critical for isolating pure products .
- Reaction monitoring : Use NMR and TLC to track intermediate formation and adjust reaction times.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm) and acetamide backbone integrity .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related acetamides ().
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Answer : Reproducibility hinges on:
- Standardized protocols : Document reaction conditions (temperature, solvent, pH) meticulously.
- Batch-to-batch consistency : Use high-purity starting materials (e.g., phenoxyacetic acid, cyclopropylmethylamine).
- Quality control : Validate intermediates via NMR and TLC at each step, as seen in for analogous acetamides .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models can predict interactions with biological targets. For example:
- Docking studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., enzymes or ion channels). shows similar quinazolinone acetamides being studied for antimicrobial activity via docking .
- ADMET profiling : Predict pharmacokinetic properties (absorption, toxicity) using tools like SwissADME.
Q. What strategies resolve contradictory data in biological assays involving this compound?
- Answer : Contradictions may arise from assay conditions or compound stability. Mitigate via:
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations.
- Metabolic stability tests : Assess degradation in liver microsomes (e.g., cytochrome P450 interactions).
- Control experiments : Include reference compounds (e.g., known GABA-A modulators for neuroactivity studies) .
Q. How does the cyclopropylmethyl group influence the compound’s physicochemical properties?
- Answer : The cyclopropylmethyl moiety enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5–3.5).
- Conformational rigidity : Restricts rotation, potentially improving target binding.
- Metabolic resistance : Cyclopropane rings resist oxidative degradation compared to linear alkyl chains. Data from analogous compounds in and support these effects .
Q. What are the challenges in scaling up laboratory synthesis of this compound?
- Answer : Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
